(R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. It is characterized by its unique molecular structure, which incorporates a pyrrolidine ring and a propanoic acid moiety. This compound is utilized primarily as a building block for the synthesis of various biologically active molecules, making it valuable in both academic and industrial research settings.
The compound can be synthesized through various chemical reactions, with the primary method involving the reaction of (R)-2-chloropropanoic acid with pyrrolidine under basic conditions. It is commercially available from chemical suppliers, such as BenchChem, which provides details on its synthesis and applications in research.
(R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride falls under the category of amino acids and derivatives due to its structural features. It is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used in protein synthesis but has significant biological relevance.
The synthesis of (R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the following steps:
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and control over reaction conditions, which can lead to improved yields and reduced reaction times.
The molecular structure of (R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride can be described by the following parameters:
The compound features a pyrrolidine ring attached to a propanoic acid group, which contributes to its biological activity and reactivity.
The structural representation includes:
(R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific biological targets. As a ligand, it may modulate receptor activity or enzyme function depending on its application context. This interaction is critical for its potential therapeutic effects and biological studies.
(R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride has distinct physical properties:
Key chemical properties include:
(R)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride has numerous applications across various scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in advancing scientific knowledge and practical applications.
The construction of the R-configured stereocenter in α-aminopropanoic acid derivatives demands precise stereochemical control, typically achieved through catalytic asymmetric hydrogenation (AH) or chiral auxiliary approaches. AH employs transition metal complexes with chiral ligands to reduce prochiral enamide precursors. Iridium catalysts ligated with P-stereogenic phosphino-oxazoline ligands (e.g., MaxPHOX) demonstrate exceptional efficacy, achieving enantiomeric excesses (ee) >96% under mild hydrogen pressures (1-5 bar). These catalysts function through a concerted mechanism where the chiral ligand environment dictates diastereofacial approach of hydrogen during the rate-determining hydride transfer step [4].
Table 1: Enantioselective Approaches to Chiral Pyrrolidine-Propanoic Acid Frameworks
Method | Catalyst/Ligand | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(R)-MaxPHOX | H₂ (1 bar), DCM, 25°C | 92 | >99 | [4] |
Chiral Auxiliary | (S)-α-Methylbenzylamine | i) LDA, ii) Alkylation, iii) Hydrolysis | 85 | 98 | [5] |
Enzymatic Resolution | Lipase PS-C | Vinyl acetate, MTBE | 45* | >99 | [3] |
Note: *Yield refers to isolated single enantiomer; MTBE = Methyl tert-butyl ether
Chiral auxiliary strategies offer complementary routes. Covalent attachment of enantiopure α-methylbenzylamine to a pyruvate-derived ester generates a chiral enolate. Diastereoselective alkylation (dr >20:1) introduces the R-alkyl chain, followed by hydrolytic auxiliary removal and decarboxylation to furnish the target acid. This method provides crystallographic purification opportunities at intermediate stages, enhancing enantiopurity [5]. Enzymatic resolutions using immobilized lipases (e.g., Pseudomonas cepacia lipase) selectively acylate the undesired (S)-enantiomer of racemic amines, leaving the (R)-amine precursor for subsequent stereoretentive coupling with bromopropionic acid derivatives under mild conditions to minimize racemization [3].
Bioisosteric replacement strategies optimize the physicochemical and pharmacokinetic properties of pyrrolidine-propanoic acid derivatives while preserving biological activity. Key modifications target the carboxylic acid group or the pyrrolidine nitrogen:
Carboxylate Bioisosteres: Replacement of the carboxylic acid with tetrazole (pKa ~4.5) enhances membrane permeability while maintaining anionic character at physiological pH. This is achieved via [3+2] cycloaddition between nitriles (R-CN) and sodium azide under Lewis acid catalysis. Alternatively, sulfonamide or phosphonate groups serve as non-hydrolyzable anionic surrogates, introduced via nucleophilic displacement of α-bromo precursors [6].
Pyrrolidine Modifications: Incorporating a fluorine atom β to the nitrogen (3-fluoropyrrolidine) increases basicity (pKa ~9.5) and metabolic stability by impeding oxidative metabolism. This utilizes electrophilic fluorination (Selectfluor®) of N-Boc-3-pyrrolidinone enolates. Conversely, N-acylation (e.g., acetamide formation) reduces basicity, converting the compound into a neutral hydrogen-bond acceptor/donor system useful for modulating target engagement [5].
Table 2: Impact of Bioisosteric Replacements on Key Properties
Bioisostere | Synthetic Approach | logD7.4 | Aqueous Solubility (mg/mL) | Metabolic Stability (t1/2 human microsomes, min) |
---|---|---|---|---|
Carboxylic Acid (Parent) | - | -0.8 | >50 | 15 |
Tetrazole | NaN3, ZnBr2, DMF, 120°C | 0.2 | 35 | 45 |
N-Acetyl | Ac2O, pyridine, 0°C | -0.5 | >50 | >120 |
3-Fluoropyrrolidine | i) LDA, ii) Selectfluor®, THF | -0.6 | 45 | >120 |
Salt formation significantly modulates crystalline lattice energy and dissolution kinetics. The hydrochloride salt of the parent acid exhibits superior hygroscopic stability compared to hydrobromide or sulfate salts. Alternative counterions like citrate or orotate can enhance solubility for liquid formulations but often compromise crystallinity [6].
Late-stage functionalization of the pyrrolidine ring via C(sp³)-H bond activation bypasses multi-step syntheses. Key strategies leverage directed C-H activation or hydrogen atom transfer (HAT):
Directed C-H Functionalization: Palladium catalysis with bidentate directing groups (e.g., 8-aminoquinoline) installed transiently on the nitrogen enables γ-C(sp³)-H arylation. Using Pd(OAc)₂ (5 mol%), Ag2CO3 oxidant, and aryl iodides in toluene at 110°C, C3-aryl pyrrolidine derivatives are obtained in 60-85% yield. The reaction proceeds via concerted metalation-deprotonation (CMD) to form a cyclopalladated intermediate, followed by oxidative addition/reductive elimination [5] [1].
Photocatalytic HAT: Decatungstate anion (W10O324−) under 365 nm irradiation abstracts hydrogen atoms selectively at the C3 position of protonated pyrrolidine. The resulting carbon radical adds to electron-deficient alkenes (e.g., acrylates) or engages in Minisci-type reactions with heteroarenes. This method is compatible with the carboxylic acid functionality and operates under acidic aqueous conditions conducive to salt stability [2].
Table 3: C(sp³)-H Functionalization Methods for Pyrrolidine Scaffolds
Method | Catalyst/Reagent | Position Selectivity | Scope | Typical Yield (%) |
---|---|---|---|---|
Pd-Catalyzed C-H Arylation | Pd(OAc)2/8-Aminoquinoline | γ-C(sp³)-H (C3) | Aryl iodides, vinyl iodides | 60-85 |
Decatungstate HAT | TBADT, hν (365 nm) | C3 > C4 | Michael acceptors, heteroarenes | 45-75 |
Cu-Mediated Amination | Cu(OTf)2/PhI(OAc)2 | C2 (adjacent to N) | Carbamates, sulfonamides | 50-70 |
Controlled protonation ensures high salt stoichiometric integrity, crystallinity, and minimal residual solvent. Key parameters include:
Solvent Selection: Protonation in 2-methyl-THF or diisopropyl ether induces rapid crystallization due to low acid solubility, minimizing degradation. Avoiding protic solvents (e.g., ethanol) prevents esterification side products. Anhydrous conditions are essential to avoid hydrate formation complicating crystallization [1] [6].
Acid Addition Methodology: Reverse quench (adding acid solution to free base suspension) versus direct quench impacts particle size distribution. Reverse quench in 2-MeTHF at −10°C yields smaller particles (Dv50 ~20 µm) enhancing dissolution. Stoichiometric HCl (1.05 equiv) in IPA prevents dihydrochloride over-formation. Monitoring by in-situ FTIR (disappearance of νN-H at ~3400 cm⁻¹) ensures complete salt formation [1].
Crystallization Optimization: Anti-solvent addition (MTBE) to IPA/HCl solutions triggers crystallization. Slow cooling (0.5°C/min) from 50°C to 0°C affords large, low-solvent-incorporating crystals. Polymorph control is achieved by seeding with Form I crystals during nucleation. Final lyophilization from tert-butanol/water mixtures ensures residual solvents <500 ppm and water content <0.5% w/w [6].
Table 4: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Product |
---|---|---|---|
Solvent System | EtOH/Et2O | i-PrOH/MTBE | Lower EtOAc residue (<100 ppm vs 1000 ppm) |
Acid Equivalents | 1.2 eq HCl (conc.) | 1.05 eq HCl (2M in i-PrOH) | Prevents di-HCl salt formation |
Temperature Profile | 0°C crystallization | 50°C → 0°C at 0.5°C/min | Larger crystals, improved filtration |
Seeding | None | Form I seeds at 40°C | Pure Form I polymorph (>99%) |
Drying | Vacuum oven, 40°C | Lyophilization (tBuOH/H₂O) | Residual solvents <300 ppm |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: